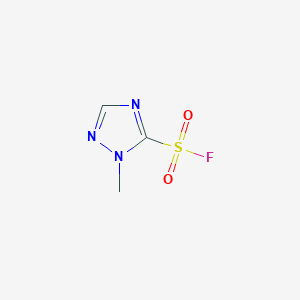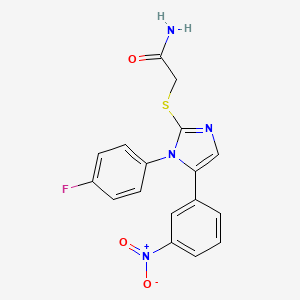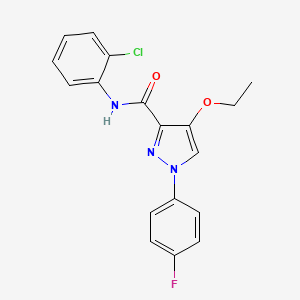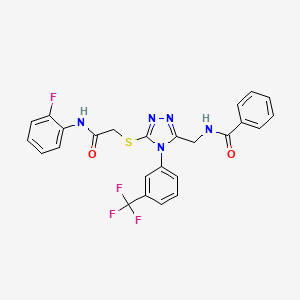![molecular formula C18H12ClN3O2S B2957324 N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-08-2](/img/structure/B2957324.png)
N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a derivative of thienopyrimidine . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .
Synthesis Analysis
The synthesis of similar compounds starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to produce thieno[2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to produce 2,4-dichlorothieno[2,3-d]pyrimidine. The resulting compound is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, and mass spectrometry data . For example, the 1H NMR spectrum of a similar compound, 2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine, shows signals at 2.44 s (3H, CH3), 6.83 d (1H, J = 7.9 Hz, CH, thiophene), 7.16 d (1H, J = 7.9 Hz, CH, thiophene), 7.51–7.60 m (2H, CH, pyridine), 8.14 d (1H, J = 4.3 Hz, CH, pyridine), 8.98 s (1H, NH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, chlorination, and substitution reactions .Physical And Chemical Properties Analysis
The physical properties of a similar compound, 2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine, include a white solid appearance, a yield of 80%, and a melting point of 121–122°C .科学的研究の応用
Anticancer Research
Thienopyrimidine derivatives, such as the compound , have been identified as having significant potential in anticancer research . They are structurally analogous to purines, which are critical components of DNA and RNA, and have shown activity against various cancer cell lines by inhibiting enzymes and pathways involved in cell proliferation and metastasis.
Kinase Inhibition
The thienopyrimidine scaffold is frequently utilized in the development of kinase inhibitors . Kinases are enzymes that play a vital role in signal transduction pathways, and their inhibition is a promising strategy for treating cancers. The compound’s structural similarity to purines makes it a candidate for the development of new kinase inhibitors.
Enzyme Inhibition for Neurodegenerative Diseases
Thienopyrimidines have been explored for their potential to inhibit enzymes that are implicated in neurodegenerative diseases . By modulating these enzymes, compounds like the one could contribute to the treatment of conditions such as Alzheimer’s and Parkinson’s disease.
Anti-inflammatory Applications
Compounds with a thienopyrimidine core have been studied for their anti-inflammatory properties . They can act as COX inhibitors, preventing the formation of prostaglandins, which are involved in the inflammatory response. This application could extend to the treatment of chronic inflammatory diseases.
Analgesic Properties
The analgesic properties of thienopyrimidine derivatives make them candidates for pain management research . Their ability to modulate pain perception could lead to the development of new painkillers with potentially fewer side effects than current medications.
Antimicrobial Activity
Thienopyrimidines have shown antimicrobial activity, suggesting their use in the development of new antibiotics . With antibiotic resistance on the rise, the discovery of new antimicrobial agents is of high importance, and thienopyrimidine derivatives offer a promising avenue.
Agricultural Chemical Development
The structural analogs of the compound have been used as intermediates in the synthesis of herbicides . This indicates potential applications in the development of new agricultural chemicals that could contribute to more efficient and sustainable farming practices.
Material Science
The diverse synthetic methods and structural versatility of thienopyrimidines make them interesting candidates for material science applications . They could be used in the design of novel materials with specific electronic or photonic properties.
作用機序
Target of Action
The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and energy metabolism.
Mode of Action
The compound interacts with its target by binding to the acetyl-CoA carboxylase enzyme . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of fatty acids.
将来の方向性
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-12(19)5-4-6-13(10)20-16(23)14-9-11-17(25-14)21-15-7-2-3-8-22(15)18(11)24/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGQPGHBDAMSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)


![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)
![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)
![(2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2957256.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea](/img/structure/B2957259.png)
![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)


